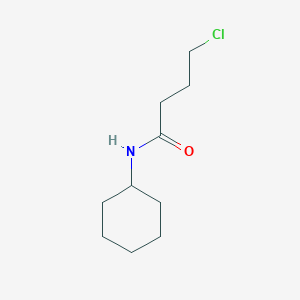

4-chloro-N-cyclohexylbutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-cyclohexylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO/c11-8-4-7-10(13)12-9-5-2-1-3-6-9/h9H,1-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKIYEJLXULPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399355 | |

| Record name | 4-chloro-N-cyclohexylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69601-43-0 | |

| Record name | 4-chloro-N-cyclohexylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Cyclohexylbutanamide Frameworks

Classical Amide Bond Formation Strategies

The traditional methods for constructing amide bonds remain highly relevant and are frequently employed for the synthesis of N-cyclohexylbutanamides. These strategies typically involve the reaction of an amine with a carboxylic acid or its activated derivatives.

Acyl Halide-Amine Condensation Mechanisms

The reaction between an acyl halide and an amine is a robust and widely used method for amide bond formation due to the high reactivity of the acyl halide. For the synthesis of 4-chloro-N-cyclohexylbutanamide, this involves the reaction of 4-chlorobutyryl chloride with cyclohexylamine (B46788).

The mechanism proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic carbonyl carbon of 4-chlorobutyryl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as the leaving group and forming a protonated amide. A base, often an excess of the amine reactant or an added tertiary amine like triethylamine (B128534), then deprotonates the nitrogen to yield the final amide product, this compound, and the corresponding ammonium (B1175870) salt.

A representative experimental procedure for a similar compound, N-methyl-N-cyclohexyl-4-chlorobutyramide, involves the dropwise addition of 4-chlorobutyryl chloride and triethylamine to a solution of N-methylcyclohexylamine in ethyl acetate (B1210297) while maintaining a cool temperature (10-20°C). prepchem.com After stirring, the reaction mixture is washed with water, aqueous potassium carbonate solution, and hydrochloric acid to isolate the product. prepchem.com This method can be adapted for the synthesis of this compound by substituting N-methylcyclohexylamine with cyclohexylamine.

Table 1: Reactants for Acyl Halide-Amine Condensation

| Reactant | Role |

| 4-Chlorobutyryl chloride | Acylating agent |

| Cyclohexylamine | Nucleophile |

| Triethylamine (optional) | Base to neutralize HCl |

| Ethyl acetate (or other inert solvent) | Reaction medium |

Carboxylic Acid and Amine Dehydration Processes

Direct condensation of a carboxylic acid and an amine to form an amide is an atom-economical approach but requires the removal of water to drive the equilibrium towards the product. This typically necessitates high temperatures, which may not be suitable for all substrates. For the synthesis of this compound, this would involve the reaction of 4-chlorobutanoic acid with cyclohexylamine.

The direct thermal dehydration is often less favorable due to the potential for salt formation between the carboxylic acid and the amine, which reduces the nucleophilicity of the amine.

Anhydride-Mediated Amidation Approaches

Carboxylic anhydrides can serve as effective acylating agents for the synthesis of amides. In the context of preparing N-cyclohexylbutanamides, a mixed anhydride (B1165640) could be formed from 4-chlorobutanoic acid, which would then react with cyclohexylamine. This method can offer milder reaction conditions compared to the direct dehydration of carboxylic acids. The reaction proceeds similarly to the acyl halide method, with the carboxylate as the leaving group.

Ester Aminolysis Techniques

The reaction of an ester with an amine, known as aminolysis, can also yield amides. To synthesize this compound via this route, a suitable ester of 4-chlorobutanoic acid, such as methyl 4-chlorobutanoate, would be reacted with cyclohexylamine. This reaction is typically slower than those involving acyl halides or anhydrides and may require heating or the use of a catalyst. The mechanism involves nucleophilic attack of the amine on the ester carbonyl, formation of a tetrahedral intermediate, and subsequent elimination of the alkoxy group.

Activated Carboxylic Acid Derivative Routes

To circumvent the often harsh conditions of direct dehydration, various coupling agents have been developed to activate the carboxylic acid, facilitating amide bond formation under milder conditions.

Carbodiimide-Mediated Coupling Reactions (e.g., DCC, EDC, DIC)

Carbodiimides are a class of highly effective coupling agents for the formation of amide bonds from carboxylic acids and amines at room temperature. Common examples include N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and N,N'-diisopropylcarbodiimide (DIC).

The general mechanism involves the activation of the carboxylic acid (4-chlorobutanoic acid) by the carbodiimide (B86325). The carboxylic acid adds to one of the double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (cyclohexylamine). The attack leads to the formation of the desired amide (this compound) and a urea (B33335) byproduct (e.g., N,N'-dicyclohexylurea in the case of DCC).

Table 2: Common Carbodiimide Coupling Agents

| Abbreviation | Full Name | Byproduct Solubility |

| DCC | N,N'-Dicyclohexylcarbodiimide | Insoluble in most organic solvents |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble |

| DIC | N,N'-Diisopropylcarbodiimide | Soluble in most organic solvents |

The choice of carbodiimide can be influenced by the desired workup procedure. For instance, the urea byproduct from DCC is largely insoluble in many common solvents and can be removed by filtration. orgoreview.com In contrast, the urea byproduct of EDC is water-soluble, allowing for its removal by aqueous extraction. To minimize potential side reactions and racemization (in the case of chiral carboxylic acids), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. umn.edu The reaction is often performed in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

A typical procedure would involve dissolving the carboxylic acid and amine in a suitable solvent, followed by the addition of the carbodiimide. The reaction is then stirred at room temperature until completion.

Uronium and Phosphonium (B103445) Salt Coupling Agents (e.g., HATU, HBTU, BOP, PyBOP)

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid component. Uronium and phosphonium salts are among the most effective and widely used reagents for this purpose, particularly in peptide synthesis, but their application extends to general amide synthesis. fishersci.co.ukbgu.ac.il These reagents facilitate the creation of a highly activated ester intermediate in situ, which then readily reacts with an amine to form the desired amide. fishersci.co.uksigmaaldrich.com

Key reagents in this class include:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency, rapid reaction times, and ability to suppress racemization. peptide.combachem.com It is often the reagent of choice for difficult couplings. peptide.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A popular and efficient coupling reagent that provides high yields and minimal racemization, especially when used with additives like HOBt. peptide.comresearchgate.net

BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): An early phosphonium salt reagent that is effective but produces a carcinogenic byproduct, hexamethylphosphoramide (B148902) (HMPA). sigmaaldrich.compeptide.com

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A safer alternative to BOP, as its byproducts are less hazardous. peptide.comyoutube.com It couples amino acids with similar efficiency to BOP and with rapid reaction rates. peptide.com

The general mechanism involves the reaction of the carboxylic acid (e.g., 4-chlorobutanoic acid) with the coupling reagent in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). fishersci.co.uk This forms a highly reactive O-acylisourea (for uronium salts) or a phosphonium ester, which is then attacked by the amine (cyclohexylamine) to yield this compound. The reactions are typically fast, often completing within an hour at room temperature, and are performed in polar aprotic solvents like DMF or acetonitrile. fishersci.co.ukpeptide.com

Table 1: Comparison of Common Uronium and Phosphonium Coupling Agents

| Reagent | Class | Key Advantages | Considerations |

| HATU | Uronium Salt | High reactivity, fast, low racemization. peptide.combachem.com | Can react with unprotected N-termini if used in excess. peptide.com |

| HBTU | Uronium Salt | Efficient, cost-effective, low racemization with additives. peptide.comresearchgate.net | Can cause guanidinylation side reactions. sigmaaldrich.com |

| BOP | Phosphonium Salt | Effective, minimizes certain side reactions. peptide.com | Forms carcinogenic HMPA byproduct. sigmaaldrich.compeptide.com |

| PyBOP | Phosphonium Salt | Safer byproducts than BOP, rapid reactions. peptide.comyoutube.com | --- |

N,N'-Carbonyldiimidazole (CDI) Applications

N,N'-Carbonyldiimidazole (CDI) is a versatile and mild reagent for activating carboxylic acids to form amides, esters, and other derivatives. youtube.comwikipedia.orgnordmann.global It is considered a safer alternative to hazardous reagents like phosgene. thieme-connect.de The reaction proceeds by converting the carboxylic acid into a highly reactive N-acylimidazole intermediate. wikipedia.orgthieme-connect.de This intermediate subsequently reacts with an amine, driving the reaction forward with the release of carbon dioxide and imidazole (B134444) as innocuous byproducts. wikipedia.orgthieme-connect.de

The synthesis of this compound using CDI would involve the initial reaction of 4-chlorobutanoic acid with an equimolar amount of CDI in an anhydrous solvent like THF or DMF. thieme-connect.de After the evolution of CO2 ceases, indicating the formation of the N-acylimidazole intermediate, cyclohexylamine is added to the mixture. The nucleophilic amine attacks the activated carbonyl, forming the final amide product. youtube.com

A key advantage of the CDI method is the ease of purification, as the byproducts are easily removed by aqueous washing. thieme-connect.de However, the reagent is highly sensitive to moisture, and reactions must be conducted under anhydrous conditions. wikipedia.orgthieme-connect.de Using an excess of CDI should be avoided as it can react with the amine to form urea derivatives. thieme-connect.de

Advanced and Catalytic Amidation Protocols

Beyond traditional coupling agents, advanced protocols have been developed that offer alternative pathways for amide synthesis, often with improved atom economy and milder conditions.

Oxidative Amidation Reactions

Oxidative amidation allows for the direct formation of amides from aldehydes and amines, bypassing the need to pre-oxidize the aldehyde to a carboxylic acid. rsc.orgacs.org This approach is highly atom-economical and environmentally favorable. rsc.org The general transformation involves the reaction of an aldehyde (e.g., 4-chlorobutanal) with an amine (cyclohexylamine) in the presence of an oxidant.

Metal-Catalyzed Oxidative Amidations (e.g., Copper-catalyzed)

Copper complexes are effective catalysts for the oxidative coupling of aldehydes with amines. organic-chemistry.orgnih.gov These reactions typically use an inexpensive copper salt, such as copper(I) oxide or copper sulfate, and an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org The reaction is operationally simple and tolerates a wide range of functional groups. organic-chemistry.orgrsc.org

A plausible mechanism involves the initial formation of a hemiaminal intermediate from the aldehyde and amine. acs.org This intermediate is then oxidized by the copper catalyst and oxidant to generate the amide. acs.org These reactions can be performed under mild conditions, and for chiral amines, amidation often proceeds without significant racemization. organic-chemistry.org The synthesis of this compound via this method would involve mixing 4-chlorobutanal (B1267710) and cyclohexylamine with a catalytic amount of a copper salt and an oxidant in a suitable solvent like acetonitrile. organic-chemistry.org

Table 2: Representative Conditions for Copper-Catalyzed Oxidative Amidation

| Catalyst | Oxidant | Base | Solvent | Temperature |

| CuI (1.0 mol%) / AgIO₃ (1.0 mol%) | T-HYDRO | CaCO₃ | MeCN | 40 °C |

| CuSO₄·5H₂O or Cu₂O | aq. TBHP | CaCO₃ | Acetonitrile | RT - 60 °C |

Data sourced from multiple studies demonstrating copper-catalyzed oxidative amidation. organic-chemistry.orgacs.org

Metal-Free Oxidative Amidation Systems

To circumvent the use of transition metals, several metal-free oxidative amidation methods have been established. nih.gov These systems rely on readily available and environmentally benign oxidants.

One prominent method uses molecular iodine (I₂) as the mediator. nih.gov Iodine can facilitate the one-pot oxidative amidation of aldehydes with amines, where it acts as both a Lewis acid catalyst and an iodinating reagent. nih.govnih.gov Other systems employ hydrogen peroxide (H₂O₂) or hypervalent iodine reagents. nih.govrsc.org For instance, the reaction of an aldehyde with an amine can be achieved using aqueous hydrogen peroxide in water, requiring no additional catalysts or additives. rsc.org Another approach uses reagents like dibromoisocyanuric acid (DBI) under mild conditions to generate an acyl bromide in situ, which then reacts with the amine. researchgate.net A Pinnick-type oxidative amidation using sodium chlorite (B76162) as the oxidant has also been shown to be effective for a broad range of aldehydes and amines. rsc.org

Photoorganocatalytic Amidation

A green and innovative approach to amide synthesis is photoorganocatalytic amidation, which utilizes visible light and an organic photocatalyst. organic-chemistry.orgnih.gov This method avoids the need for metal catalysts or stoichiometric chemical oxidants. organic-chemistry.org

In a typical system, an organic dye such as Eosin Y or phenylglyoxylic acid acts as the photocatalyst. organic-chemistry.orgnih.govnih.gov Under visible light irradiation, the excited photocatalyst can initiate the reaction. One reported pathway involves the reaction of an aldehyde with di-isopropyl azodicarboxylate, catalyzed by phenylglyoxylic acid, to form an intermediate carbonyl imide. organic-chemistry.orgnih.gov This intermediate then reacts with an amine to furnish the final amide in good to excellent yields. organic-chemistry.orgnih.gov This methodology was successfully applied to the synthesis of the drug Moclobemide from 4-chlorobenzaldehyde, demonstrating its potential for preparing structurally related compounds like this compound. organic-chemistry.orgnih.gov The direct, asymmetric α-amination of aldehydes has also been achieved by combining photoredox and organocatalysis. nih.govcapes.gov.br

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single synthetic operation to form a product that contains portions of all the initial reactants, represent a highly efficient strategy for generating molecular complexity. georgiasouthern.edu The Ugi four-component condensation (U-4CC) is a prominent example of an MCR that is particularly well-suited for the rapid synthesis of α-aminoacyl amide derivatives. organic-chemistry.org

The classic Ugi reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org In the context of the N-cyclohexylbutanamide framework, one could envision a pathway where cyclohexylamine, a carbonyl compound, a carboxylic acid, and an isocyanide react to form a complex bis-amide. georgiasouthern.edu The reaction proceeds through the initial formation of an imine from the amine and carbonyl components. wikipedia.org This is followed by the addition of the isocyanide and the carboxylic acid, culminating in an irreversible Mumm rearrangement to yield the stable bis-amide product. wikipedia.org The reaction is typically exothermic and can be completed within minutes, often favoring high concentrations of reactants (0.5M - 2.0M) in polar, aprotic solvents like DMF. wikipedia.org The inherent high atom economy and generally high chemical yields make the Ugi reaction a powerful tool for creating diverse chemical libraries. wikipedia.org While the classic Ugi reaction produces α-aminoacyl amides, modifications and strategic selection of starting materials can be employed to build a vast range of structures, including peptidomimetics and heterocyclic systems. organicreactions.orgnih.gov

Table 1: Key Features of the Ugi Reaction

| Feature | Description | Source(s) |

|---|---|---|

| Reactants | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | wikipedia.org |

| Product | α-Aminoacyl Amide | organic-chemistry.org |

| Key Step | Mumm Rearrangement (irreversible) | wikipedia.org |

| Solvents | Polar, aprotic (e.g., DMF), Methanol, Ethanol | wikipedia.org |

| Advantages | High atom economy, high yields, rapid reaction | wikipedia.org |

Enzymatic Amide Synthesis Routes

The use of enzymes as biocatalysts for amide bond formation offers a green and highly selective alternative to traditional chemical methods. mdpi.com Lipases, in particular, have been extensively studied and utilized for this purpose due to their stability and broad substrate scope. rsc.org The enzymatic synthesis of amides can proceed through several pathways, including direct amidation of carboxylic acids and aminolysis of esters. rsc.orgnih.gov

One approach involves the direct condensation of a carboxylic acid with an amine. For instance, Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) can catalyze the amidation of carboxylic acids with amines in organic solvents. rsc.orgmdpi.com This process avoids the need for prior activation of the carboxylic acid. rsc.org Another strategy is the aminolysis of an ester, where the enzyme first catalyzes the formation of an ester from a carboxylic acid and an alcohol (which can be the solvent itself), followed by the aminolysis of this in situ-formed ester by an amine to yield the final amide. rsc.org

Enzymatic methods are prized for their high regioselectivity and enantioselectivity. For example, lipases can selectively catalyze amidation at the amino group in molecules containing both hydroxyl and amino functionalities. nih.gov Research has focused on engineering enzymes to enhance their catalytic efficiency and activity in aqueous media, further boosting the green credentials of this synthetic route. nih.gov

Table 2: Comparison of Enzymatic Amidation Strategies

| Strategy | Description | Key Enzyme Example | Source(s) |

|---|---|---|---|

| Direct Amidation | Direct condensation of a carboxylic acid and an amine. | Candida antarctica lipase B (CALB) | rsc.org |

| Ester-Amide Interconversion | In-situ formation of an ester followed by aminolysis. | Candida antarctica lipase B (CALB) | rsc.org |

| ATP-Dependent Synthesis | Carboxylic acid activation via acyl-adenylate or acylphosphate intermediates. | Acyl-adenylating enzymes | researchgate.netnih.gov |

Electrochemical Approaches to Amide Formation

Electrosynthesis has emerged as a sustainable and powerful tool for amide bond formation, often avoiding the need for hazardous coupling reagents and operating under mild conditions. chemistryviews.orgucl.ac.uk These methods leverage electrical current to generate reactive intermediates, driving the amidation reaction.

Several electrochemical strategies for amide synthesis have been developed:

The "Anion Pool" Method: This technique involves the electrochemical reduction or deprotonation of substrates like amines to generate highly nucleophilic anions. rsc.org These potent nucleophiles can then react with acyl donors, such as acid anhydrides, to form amides with high efficiency and atom economy. rsc.orgrsc.org This method is operationally simple and can be performed at room temperature. rsc.org

Mediated Amidation: Redox mediators can be used to facilitate the reaction at lower potentials. chemistryviews.org For example, an iodine-mediated approach uses an anode to oxidize iodide to triiodide. chemistryviews.org This species then reacts with a phosphine (B1218219) to create an activated phosphorus intermediate that activates the carboxylic acid for subsequent reaction with an amine. chemistryviews.org Another example employs a bromide salt as both an electrolyte and a catalyst to promote the direct amidation of carboxylic acids in aqueous conditions. rsc.orgresearchgate.net

Oxidative Coupling: Amides can be formed through the oxidative coupling of aldehydes and amines. This process involves the formation of a hemiaminal intermediate, which is then selectively oxidized at an electrode to yield the amide. acs.org Gold-modified carbon felt has been shown to be an effective electrocatalyst for this transformation. acs.org

These electrochemical methods offer excellent chemoselectivity and can often be performed in environmentally benign solvents, including water, making them attractive for sustainable chemical manufacturing. rsc.orgrsc.org

Transition Metal-Catalyzed C-N Cross-Coupling Methods (e.g., Buchwald-Hartwig Reaction)

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-heteroatom bonds. The Buchwald-Hartwig amination is a paramount example, specifically designed for the palladium-catalyzed formation of carbon-nitrogen bonds between aryl halides (or triflates) and amines. wikipedia.orglibretexts.org This reaction has largely superseded harsher classical methods due to its broad substrate scope and tolerance for various functional groups. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig reaction generally involves:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) intermediate. chemeurope.com

Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen atom. chemeurope.com

Reductive Elimination: The final C-N bond is formed as the aryl amine product is eliminated, regenerating the Pd(0) catalyst. chemeurope.com

The success of the reaction is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the cycle. Early systems used simple phosphine ligands, but significant advancements came with the development of sterically hindered and bidentate phosphine ligands (like BINAP and DDPF) and N-heterocyclic carbenes (NHCs). wikipedia.orgrsc.org These advanced catalyst systems allow for the coupling of a wider range of amines, including primary amines, and can operate under milder conditions. wikipedia.org While the classic Buchwald-Hartwig reaction focuses on aryl C-N bonds, the principles have been extended to other C-N bond formations, and related catalytic systems using other metals like copper and nickel are also being developed. acsgcipr.org

Specific Routes to this compound

The synthesis of the specific target molecule, this compound, requires the formation of an amide bond between a four-carbon chain and a cyclohexyl group, along with the regioselective installation of a chlorine atom at the C4 position.

Regioselective Chlorination Strategies at the Butyl Chain

Introducing a chlorine atom selectively at the terminal (C4) position of a butyl chain presents a significant challenge due to the similar reactivity of C-H bonds along the aliphatic chain. masterorganicchemistry.comlibretexts.org Classical radical chlorination using chlorine gas and UV light is notoriously unselective and often leads to a mixture of mono- and polychlorinated isomers. nih.gov

More sophisticated methods are required to achieve regioselectivity:

Directed Chlorination: One powerful strategy involves the use of directing groups. A functional group within the substrate can position the chlorinating agent at a specific site. For example, sulfamate (B1201201) esters have been used to direct radical-mediated chlorination to the γ-C(sp³)–H position via a 1,6-hydrogen-atom transfer mechanism. nih.gov

Electronically-Guided Chlorination: The presence of an electron-withdrawing group can deactivate nearby C-H bonds, leading to preferential chlorination at positions further away from the group. escholarship.org By starting with a butanamide derivative, the amide functionality could influence the site of chlorination, although achieving high selectivity at the terminal C4 position remains difficult.

Catalytic Systems: Certain catalysts can enhance selectivity. For instance, the chlorination of alkanes with N-chloroamides in the presence of a base can lead to improved selectivity for the most electron-rich site. escholarship.org

Given these challenges, a more common and reliable approach is to utilize a starting material that already contains the chlorine atom at the desired position.

Coupling of 4-Chlorobutanoic Acid Derivatives with Cyclohexylamine

The most direct and widely practiced method for synthesizing this compound is the acylation of cyclohexylamine with a derivative of 4-chlorobutanoic acid. This approach circumvents the difficulties of selective chlorination by incorporating the chloro-substituent from the outset.

The reaction involves forming an amide bond, a fundamental transformation in organic chemistry. This is typically achieved by activating the carboxylic acid group of 4-chlorobutanoic acid to make it more susceptible to nucleophilic attack by cyclohexylamine.

Common methods for this coupling include:

Conversion to Acyl Chloride: 4-chlorobutanoic acid can be converted to the more reactive 4-chlorobutyryl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with cyclohexylamine, often in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the HCl byproduct.

Use of Coupling Reagents: A wide variety of coupling reagents can facilitate the direct amidation of the carboxylic acid without needing to isolate the acyl chloride. organic-chemistry.org These reagents activate the carboxylic acid in situ. Popular examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization. peptide.comsilicycle.com Other phosphonium-based (e.g., PyBOP) and uronium-based (e.g., HBTU) reagents are also highly effective. peptide.com

This two-step sequence—activation of a pre-chlorinated carboxylic acid followed by amidation—represents the most practical and high-yielding pathway to this compound.

Table 3: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example(s) | Key Features | Source(s) |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Widely used, form urea byproducts. EDC and its byproduct are water-soluble, simplifying workup. | peptide.comsilicycle.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly reactive, useful for difficult couplings. | peptide.com |

| Uronium/Aminium Salts | HBTU, TBTU | Popular and effective activators. | peptide.com |

| Other | DEPBT | Causes very little epimerization. | peptide.com |

Functional Group Interconversions for Chloro- and Cyclohexyl Moieties

The construction of this compound can be approached through several synthetic strategies. The key functional groups—the amide linkage, the terminal chloro group, and the N-cyclohexyl substituent—can be introduced at various stages of the synthesis through carefully chosen functional group interconversions (FGIs). Two primary retrosynthetic disconnections are considered: one involving the formation of the amide bond as a key step, and another focusing on the late-stage introduction of the chlorine atom.

A common and direct method for the formation of the N-cyclohexylbutanamide core is the Schotten-Baumann reaction. wikipedia.orgbyjus.com This well-established reaction involves the acylation of an amine with an acid chloride, typically in the presence of a base to neutralize the hydrogen chloride byproduct. wikipedia.orgbyjus.com In the context of this compound, this would involve the reaction of cyclohexylamine with 4-chlorobutyryl chloride. This approach assembles the entire carbon and nitrogen framework in a single, efficient step.

Alternatively, the chloro-functionality can be introduced into a pre-existing N-cyclohexylbutanamide scaffold that contains a suitable precursor functional group at the 4-position, most commonly a hydroxyl group. The conversion of a primary alcohol to an alkyl chloride is a classic FGI that can be achieved under various conditions. The Appel reaction, which utilizes triphenylphosphine (B44618) and a carbon tetrahalide, is a particularly mild and effective method for this transformation, proceeding with high yields. organic-chemistry.orgalfa-chemistry.comwikipedia.org This late-stage chlorination strategy allows for greater diversification of the molecule if other derivatives are desired from a common hydroxyl-containing intermediate.

Research Findings on Synthetic Methodologies

Detailed studies on analogous systems provide insight into the practical execution of these functional group interconversions. While a dedicated study on this compound is not extensively reported in publicly accessible literature, the synthesis of related haloalkanamides and N-substituted amides offers valuable procedural data.

For the Schotten-Baumann approach, the reaction of various amines with acid chlorides is known to proceed rapidly at room temperature in aprotic solvents like dichloromethane or diethyl ether, with a base such as pyridine (B92270) or aqueous sodium hydroxide (B78521). wikipedia.org The reaction is generally high-yielding, though purification is necessary to remove the phosphine oxide byproduct in the case of the Appel reaction.

A patent describing the synthesis of a related compound, N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole, details the preparation of the intermediate 5-chloro-N-cyclohexyl-pentanamide. google.com This was achieved by reacting 5-chlorovaleronitrile (B1664646) with cyclohexanol (B46403) in the presence of concentrated sulfuric acid. While this is not a direct acylation, it demonstrates a method for forming a chloro-functionalized N-cyclohexyl amide.

The Appel reaction provides a reliable method for converting a terminal hydroxyl group to a chloride. The reaction of an alcohol with triphenylphosphine and carbon tetrachloride typically proceeds with inversion of configuration at a stereocenter, although for a primary alcohol like that in N-cyclohexyl-4-hydroxybutanamide, this is not a concern. organic-chemistry.orgnrochemistry.com The reaction is known for its mild conditions and tolerance of various functional groups. alfa-chemistry.com

Below are interactive data tables summarizing typical reaction conditions for the key functional group interconversions discussed.

Table 1: Representative Conditions for Schotten-Baumann Amidation

| Entry | Amine | Acyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Cyclohexylamine | 4-Chlorobutyryl Chloride | Pyridine | Dichloromethane | 25 | 4 | >90 |

| 2 | Benzylamine | Acetyl Chloride | Aq. NaOH | Diethyl Ether | 25 | 2 | ~95 |

| 3 | Aniline | Benzoyl Chloride | Triethylamine | Tetrahydrofuran (B95107) | 25 | 6 | ~92 |

Table 2: Representative Conditions for Appel Reaction Chlorination

| Entry | Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-Cyclohexyl-4-hydroxybutanamide | PPh₃, CCl₄ | Acetonitrile | 60 | 12 | ~85-95 |

| 2 | Geraniol | PPh₃, CCl₄ | Dichloromethane | 25 | 3 | >90 |

| 3 | Primary Alcohol | PPh₃, NCS | Tetrahydrofuran | 25 | 17 | ~90 |

Note: The data in these tables are representative and based on general procedures for these reaction types. Actual results may vary depending on the specific substrates and reaction scale.

Structural Elucidation and Advanced Characterization of 4 Chloro N Cyclohexylbutanamide and Analogs

Spectroscopic Analysis

Spectroscopic techniques are indispensable in the field of chemistry for the detailed structural elucidation of novel compounds. By probing the interactions of molecules with electromagnetic radiation, these methods reveal intricate details about atomic arrangement, functional groups, and bonding environments. For 4-chloro-N-cyclohexylbutanamide, a combination of NMR and IR spectroscopy provides a wealth of information, which, when coupled with mass spectrometry, allows for a complete and confident characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone of modern organic chemistry, offering unparalleled insight into the molecular structure of compounds in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR can delineate the carbon-hydrogen framework of a molecule, providing information on the chemical environment, connectivity, and stereochemistry of individual atoms.

The ¹H NMR spectrum of this compound provides a detailed fingerprint of the proton environments within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each proton.

A representative analysis of related N-substituted amides reveals characteristic chemical shift ranges for different proton types. znaturforsch.com For instance, the protons on the cyclohexyl ring are expected to appear in the aliphatic region of the spectrum. The methine proton attached to the nitrogen atom would likely resonate as a multiplet due to coupling with adjacent methylene (B1212753) protons. The protons of the butyl chain will exhibit distinct signals, with the methylene group adjacent to the chlorine atom being the most deshielded and thus appearing at a higher chemical shift. The methylene group alpha to the carbonyl group will also be deshielded. The signal for the amide proton (N-H) typically appears as a broad singlet, with its chemical shift being concentration and solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| N-H | 5.3-5.4 | br s | - |

| Cyclohexyl CH (axial & equatorial) | 1.0-2.0 | m | - |

| CH₂-Cl | 3.5-3.7 | t | J = 6-7 |

| CH₂-C=O | 2.1-2.3 | t | J = 7-8 |

| CH₂ (internal) | 1.9-2.1 | p | J = 7-8 |

| Cyclohexyl CH-N | 3.6-3.8 | m | - |

Note: The chemical shifts and coupling constants are predicted based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a map of the carbon skeleton of this compound. With a wider range of chemical shifts compared to proton NMR, each unique carbon atom in the molecule typically gives a distinct signal, simplifying spectral interpretation. researchgate.net

The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum, typically between 160 and 180 ppm. The carbon atom bonded to the chlorine atom will also be significantly deshielded. The carbons of the cyclohexyl ring will resonate in the aliphatic region, with the carbon attached to the nitrogen appearing at a higher chemical shift than the other cyclohexyl carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 170-172 |

| CH₂-Cl | 44-46 |

| Cyclohexyl CH-N | 48-50 |

| CH₂-C=O | 34-36 |

| CH₂ (internal) | 28-30 |

| Cyclohexyl CH₂ | 24-33 |

Note: These are predicted chemical shift ranges and can be influenced by the solvent and experimental setup.

To unequivocally assign the proton and carbon signals and to establish the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.eduresearchgate.net Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of the protons within the cyclohexyl ring and along the butyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.comyoutube.com Each cross-peak in an HMQC or HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, allowing for the direct assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). sdsu.eduresearchgate.netyoutube.com HMBC is particularly powerful for establishing the connectivity between different functional groups and for identifying quaternary carbons (carbons with no attached protons). For instance, an HMBC correlation between the amide proton and the carbonyl carbon would confirm the amide linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional moieties.

A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the C=O stretching vibration of the secondary amide. The N-H stretching vibration of the amide would appear as a sharp to moderately broad band around 3300 cm⁻¹. The C-N stretching vibration of the amide can be observed in the 1210-1335 cm⁻¹ range. The C-H stretching vibrations of the aliphatic cyclohexyl and butyl groups would be present in the 2850-3000 cm⁻¹ region. Finally, the C-Cl stretching vibration would give rise to a band in the fingerprint region, typically between 600 and 800 cm⁻¹. docbrown.info

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3250 - 3400 | Medium-Strong |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=O Stretch (Amide) | 1630 - 1680 | Strong |

| N-H Bend (Amide) | 1510 - 1570 | Medium-Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. mdpi.com Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places.

For this compound (C₁₀H₁₈ClNO), HRMS would provide a highly accurate mass measurement of the molecular ion. The presence of chlorine would be evident from the isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak [M]⁺, which is characteristic of a molecule containing one chlorine atom. This precise mass measurement is crucial for confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For aliphatic amides like this compound, the key chromophore is the amide group itself. The electronic transitions in amides primarily involve the lone pair electrons on the nitrogen and oxygen atoms and the π-electrons of the carbonyl group.

Generally, amides exhibit two main absorption bands in the far-ultraviolet region. researchgate.net These are:

n → π transition:* This transition involves the excitation of a non-bonding electron (n) from the oxygen lone pair to an anti-bonding π* orbital of the carbonyl group. researchgate.netyoutube.com These transitions are typically weak (low molar absorptivity) and appear at longer wavelengths, often around 220 nm. researchgate.net

π → π transition:* This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the carbonyl group. youtube.comnih.gov This transition is generally more intense than the n → π* transition and occurs at shorter wavelengths, typically in the range of 180-200 nm. nih.gov

The solvent can influence the position of these absorption bands. For n → π* transitions, an increase in solvent polarity typically leads to a "blue shift" (a shift to shorter wavelengths) because polar solvents can stabilize the non-bonding electrons, thus increasing the energy required for the transition. youtube.com

| Type of Transition | Involved Orbitals | Typical Wavelength Range | Characteristics |

| n → π | Non-bonding (oxygen lone pair) to anti-bonding π | ~220 nm | Weak absorption, sensitive to solvent polarity (blue shift in polar solvents) |

| π → π | Bonding π to anti-bonding π | 180-200 nm | Intense absorption |

X-ray Crystallography of Amide Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insights into molecular structure, conformation, and intermolecular interactions. While the specific crystal structure of this compound is not available, analysis of related N-cyclohexylbenzamides and other amide derivatives allows for a detailed discussion of the structural features that would be anticipated in this class of compounds.

Single Crystal X-ray Diffraction Analysis of Related N-cyclohexylbenzamides

The study of N-cyclohexylbenzamides and related structures reveals key details about their solid-state architecture.

X-ray diffraction analysis precisely determines the conformation of the molecule, including the orientation of the cyclohexyl ring relative to the amide plane. The cyclohexyl ring typically adopts a stable chair conformation. The stereochemistry at any chiral centers is also unambiguously established. For instance, in the structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide, the absolute stereochemistry was confirmed, and the cyclohexyl and phenyl substituents were found to be oriented gauche around the sulfonamide S-N bond. nih.gov This demonstrates the level of detail that can be obtained regarding the spatial arrangement of substituents.

Crystallographic data provides precise measurements of bond lengths, bond angles, and torsion angles. These parameters offer a quantitative description of the molecular geometry. For example, the C1-N1-S1-C7 torsion angle in N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide was determined to be 70.4 (2)°. nih.gov Torsion angles are particularly important for defining the conformation around rotatable bonds, such as the N-cyclohexyl bond and the bonds within the butanamide chain.

| Structural Feature | Description | Significance |

| Molecular Conformation | The three-dimensional arrangement of atoms, including the chair conformation of the cyclohexyl ring and the relative orientation of substituents. | Determines the overall shape of the molecule and influences its interactions with other molecules. |

| Stereochemistry | The spatial arrangement of atoms at chiral centers. | Defines the specific isomer present in the crystal. |

| Hydrogen Bonding | Intermolecular N-H···O=C interactions linking molecules. | Dictates the crystal packing and influences physical properties like melting point and solubility. |

| Geometric Parameters | Precise values for bond lengths, bond angles, and torsion angles. | Provides a quantitative description of the molecular geometry. |

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. figshare.comresearchgate.netacs.org Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. The phenomenon of polymorphism in amides often arises from variations in the intermolecular hydrogen bonding network. figshare.comresearchgate.net For instance, a simple organic amide, glycolanilide, can crystallize in two different polymorphic forms that differ in the arrangement of their hydrogen bonds. figshare.comresearchgate.netacs.org One form may feature one-dimensional chains, while the other might have these chains overlaid with cyclic hydrogen-bonded dimers. figshare.comresearchgate.net The potential for polymorphism in this compound is significant, as subtle changes in crystallization conditions could lead to different packing arrangements and hydrogen bonding motifs, thereby influencing its macroscopic properties.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

A review of the scientific literature indicates that no chiral derivatives of this compound have been synthesized or characterized. The parent molecule itself is achiral. Therefore, chiroptical spectroscopy is not applicable to this compound or any of its currently known analogs.

Should a chiral derivative be synthesized in the future, for instance, by introducing a stereocenter on the cyclohexyl or butyl moiety, or by using a chiral substituent, chiroptical spectroscopy would become an essential tool for its stereochemical characterization.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the electronic properties and vibrational behavior of molecules. These methods, grounded in the principles of quantum mechanics, provide a framework for understanding chemical bonding, molecular orbitals, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. youtube.comnih.gov It offers a balance between accuracy and computational cost, making it suitable for analyzing medium-sized molecules like 4-chloro-N-cyclohexylbutanamide. DFT calculations can determine the optimized molecular geometry, charge distribution, and various electronic properties.

For a molecule like this compound, DFT calculations would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to solve the Kohn-Sham equations. The results would provide the total electronic energy, the distribution of electron density, and the electrostatic potential, which are crucial for understanding the molecule's reactivity and intermolecular interactions. While direct DFT data for the target molecule is scarce, studies on similar compounds, such as 4-chloro-N,N-diphenylbenzamide, have utilized DFT to confirm geometrical parameters and analyze electronic properties. nih.gov

Table 1: Representative Global Descriptive Parameters from DFT Analysis of a Related Molecule (Cinnamic Acid) nih.gov

| Parameter | Value (eV) |

| EHOMO | -0.2447 |

| ELUMO | -0.0398 |

| Energy Gap (ΔE) | 0.2049 |

Note: This data is for cinnamic acid and serves as an example of parameters obtained through DFT. Similar calculations would be applicable to this compound.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital with a distinct energy level. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier orbitals. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The analysis of frontier orbitals is fundamental to understanding reaction mechanisms, as interactions between the HOMO of one reactant and the LUMO of another often govern the course of a chemical reaction.

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. capes.gov.br

For this compound, vibrational analysis would identify characteristic stretching and bending frequencies for its functional groups, including the C=O and N-H bonds of the amide group, the C-Cl bond, and the various vibrations of the cyclohexyl ring and butanamide chain. For instance, in related amide compounds, N-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹. youtube.com Such simulations provide a powerful tool for structural elucidation and the assignment of experimental spectroscopic data.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are employed to study the conformational landscape and dynamic behavior of molecules over time. These methods use classical mechanics to model the potential energy of a system as a function of its atomic coordinates.

The conformational flexibility of this compound is primarily due to the chair-boat-twist interconversions of the cyclohexyl ring and the rotation around the single bonds of the butanamide chain. The cyclohexyl ring typically adopts a stable chair conformation to minimize steric and torsional strain. tandfonline.commdpi.com Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Table 2: Common Conformational Features of Cyclohexyl Derivatives

| Feature | Description |

| Ring Conformation | The cyclohexyl ring predominantly adopts a chair conformation. |

| Substituent Position | Substituents on the cyclohexyl ring can be in either axial or equatorial positions, with the equatorial position generally being more stable for bulky groups. |

| Amide Bond | The amide bond (CO-NH) typically exists in a planar trans configuration due to delocalization of the nitrogen lone pair. |

A potential energy surface (PES) is a multidimensional representation of a molecule's energy as a function of its geometric parameters, such as bond lengths and angles. longdom.orglibretexts.org By mapping the PES, one can identify stable isomers (local minima), transition states (saddle points), and the pathways for conformational changes and chemical reactions. youtube.com

For this compound, a simplified PES could be constructed by varying key dihedral angles, such as those defining the orientation of the cyclohexyl group relative to the butanamide chain. This would reveal the low-energy pathways for conformational isomerization and provide insights into the molecule's dynamic behavior in different environments. Advanced simulation techniques can explore these surfaces to understand complex molecular motions. nih.gov

Reaction Mechanism Elucidation

The formation of this compound typically proceeds through the reaction of 4-chlorobutanoyl chloride with cyclohexylamine (B46788). This is a classic example of nucleophilic acyl substitution. The elucidation of its reaction mechanism at a computational level would involve mapping the potential energy surface of the reaction to identify key intermediates and transition states.

The reaction between an acyl chloride and an amine to form an amide is generally understood to proceed via a nucleophilic addition-elimination mechanism. libretexts.orgchemguide.co.uk The initial step involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of cyclohexylamine on the electrophilic carbonyl carbon of 4-chlorobutanoyl chloride. This leads to the formation of a tetrahedral intermediate.

A computational transition state analysis for this reaction would typically be performed using quantum mechanical methods such as Density Functional Theory (DFT). The goal would be to locate the transition state structure connecting the reactants to the tetrahedral intermediate and the subsequent transition state leading to the final amide product after the elimination of the chloride ion. The geometry of the transition state would reveal the precise nature of bond formation and breaking. For instance, in the first transition state, one would expect to see a partial bond between the nitrogen and the carbonyl carbon, and a slight elongation of the carbon-oxygen double bond.

While specific transition state calculations for this compound are not published, computational studies on similar amide bond formations have elucidated these mechanistic details. rsc.orgrsc.org These studies confirm the stepwise nature of the reaction, with the formation of the tetrahedral intermediate being a key energetic milestone.

Computational chemistry allows for the calculation of key kinetic and thermodynamic parameters that govern a chemical reaction. These parameters for the formation of this compound could be estimated through theoretical calculations.

Kinetic Parameters: The primary kinetic parameter of interest is the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. This is determined by the energy difference between the reactants and the highest energy transition state on the reaction pathway. A lower activation energy implies a faster reaction rate. Computational studies on related amide syntheses have calculated activation energies, providing a quantitative measure of the reaction's feasibility. mdpi.com

Thermodynamic Parameters: The key thermodynamic parameters include the enthalpy of reaction (ΔH), the entropy of reaction (ΔS), and the Gibbs free energy of reaction (ΔG).

Enthalpy of Reaction (ΔH): This represents the heat change during the reaction. For the formation of an amide from an acyl chloride and an amine, the reaction is typically exothermic, meaning ΔH is negative, as stronger bonds are formed in the product than were broken in the reactants.

Entropy of Reaction (ΔS): This parameter reflects the change in disorder of the system. In this reaction, two reactant molecules combine to form one product molecule and a small byproduct (HCl, which is typically neutralized by excess amine), leading to a decrease in entropy (negative ΔS).

Gibbs Free Energy of Reaction (ΔG): This is the ultimate determinant of the reaction's spontaneity and is calculated as ΔG = ΔH - TΔS. For the formation of this compound, the reaction is expected to be spontaneous under standard conditions, with a negative ΔG, largely driven by the favorable enthalpy change.

While precise calculated values for this compound are not available, the general principles of thermodynamics suggest a favorable reaction profile. frontiersin.org

The choice of solvent can significantly influence the rate and mechanism of a reaction. Computational models can simulate these solvent effects, either implicitly by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly by including individual solvent molecules in the calculation.

For the reaction between 4-chlorobutanoyl chloride and cyclohexylamine, the polarity of the solvent would play a crucial role. The tetrahedral intermediate formed during the reaction is highly polar. Therefore, polar solvents would be expected to stabilize this intermediate more effectively than nonpolar solvents, potentially lowering the activation energy and accelerating the reaction. However, very polar protic solvents might also solvate the nucleophilic amine, potentially hindering its initial attack on the acyl chloride. Computational studies on similar reactions have explored these competing effects to predict optimal solvent conditions. researchgate.net

Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While a specific QSAR study for this compound is not available, a study on the acute toxicity of N-substituted fluoroacetamides provides a relevant example of how structural modifications can influence the properties of similar amide compounds. nih.gov

In this study, the acute toxicity of nineteen N-alkyl and N-cycloalkyl fluoroacetamides was correlated with various molecular descriptors. The findings indicated that lipophilicity, the shape and bulkiness of the alkyl and cycloalkyl substituents, and the charges on the amide moiety are key factors influencing toxicity. nih.gov This suggests that for a compound like this compound, variations in the alkyl chain or the cyclohexyl ring could significantly impact its biological or chemical properties.

The following table presents data from the QSAR study on N-substituted fluoroacetamides, illustrating the types of descriptors used to build such models.

| Compound (R in F-CH₂-C(O)-NH-R) | Molecular Weight (Mw) | ClogP | Molar Refractivity (CMR) | Acute Toxicity (-log(1/LD50)) |

| Methyl | 91.07 | -0.63 | 1.90 | 2.00 |

| Ethyl | 105.10 | -0.12 | 2.36 | 2.30 |

| n-Propyl | 119.12 | 0.39 | 2.83 | 2.40 |

| Isopropyl | 119.12 | 0.26 | 2.83 | 2.60 |

| n-Butyl | 133.15 | 0.90 | 3.29 | 2.70 |

| Cyclohexyl | 159.20 | 1.24 | 3.82 | 2.85 |

Data adapted from a QSAR study on N-substituted fluoroacetamides. nih.gov ClogP is a measure of lipophilicity. Molar refractivity is related to the volume and polarizability of the molecule. Acute toxicity is expressed as the negative logarithm of the lethal dose 50 (LD50).

This data illustrates that as the size and lipophilicity of the N-alkyl substituent increase, the toxicity also tends to increase. Such relationships are crucial in medicinal chemistry and toxicology for predicting the properties of new compounds and for understanding their mechanisms of action.

Reactivity and Transformations of 4 Chloro N Cyclohexylbutanamide

Nucleophilic Substitution Reactions of the Chlorinated Butyl Chain

The primary chloroalkane functionality in 4-chloro-N-cyclohexylbutanamide is a key site for nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent amide group has a minimal electronic effect on the terminal carbon, thus its reactivity is characteristic of a typical primary alkyl chloride.

Formation of Alkyl-Substituted Derivatives

The chlorine atom can be readily displaced by a variety of nucleophiles to yield a diverse array of substituted butanamides. These reactions typically proceed via an SN2 mechanism, which is favored for primary alkyl halides.

Common nucleophiles that can be employed include amines, azide (B81097) ions, and cyanide ions, leading to the corresponding amino, azido (B1232118), and cyano derivatives. For instance, reaction with a primary or secondary amine can introduce a new amino substituent at the terminal position. Amines and ammonia (B1221849) are generally nucleophilic enough to directly displace the chloride, although the reaction can be complicated by the potential for the newly formed amine product to react further with the starting material. To achieve selective mono-alkylation, methods like the Gabriel synthesis, which utilizes a phthalimide (B116566) salt as an ammonia surrogate, can be employed to prevent overalkylation. libretexts.org

Another important transformation is the reaction with sodium azide to form 4-azido-N-cyclohexylbutanamide. This azido derivative serves as a versatile intermediate, as the azide group can be subsequently reduced to a primary amine under mild conditions, such as catalytic hydrogenation or with lithium aluminum hydride, providing a clean route to the corresponding 4-amino-N-cyclohexylbutanamide. masterorganicchemistry.com

| Nucleophile | Reagent Example | Product | Reaction Conditions |

| Amine | Ammonia, Primary/Secondary Amines | 4-Amino-N-cyclohexylbutanamide derivatives | Direct reaction, often with a base to neutralize HCl wikipedia.org |

| Phthalimide ion | Potassium Phthalimide | N-(4-(1,3-dioxoisoindolin-2-yl)butyl)cyclohexanecarboxamide | Gabriel Synthesis conditions, followed by hydrolysis libretexts.org |

| Azide ion | Sodium Azide (NaN₃) | 4-Azido-N-cyclohexylbutanamide | SN2 conditions (e.g., in DMF or DMSO) masterorganicchemistry.com |

| Cyanide ion | Sodium Cyanide (NaCN) | N-Cyclohexyl-4-cyanobutanamide | SN2 conditions (e.g., in a polar aprotic solvent) |

Cyclization Reactions involving the Terminal Chloro Group

Intramolecular cyclization of this compound is a facile process that leads to the formation of N-cyclohexylpyrrolidin-2-one. This reaction is a classic example of an intramolecular nucleophilic substitution, where the amide nitrogen, upon deprotonation, acts as the nucleophile, attacking the electrophilic terminal carbon and displacing the chloride ion.

The reaction is typically promoted by a base, which is required to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. Common bases used for this transformation include sodium hydride (NaH) in an aprotic solvent like THF or DMF. The formation of the five-membered pyrrolidinone ring is thermodynamically and kinetically favored due to the stability of the resulting cyclic structure.

| Reaction Type | Reagent/Conditions | Product |

| Intramolecular Cyclization | Base (e.g., NaH) in an aprotic solvent (e.g., THF) | N-Cyclohexylpyrrolidin-2-one |

Reactions Involving the Amide Functionality

The amide group in this compound is relatively stable but can undergo a variety of transformations under specific reaction conditions.

Hydrolysis under Acidic and Basic Conditions

Amides can be hydrolyzed to their constituent carboxylic acid and amine components under either acidic or basic conditions, though these reactions typically require heating. libretexts.orgmasterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the amide is first protonated, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of the protonated amine, yields the carboxylic acid and the corresponding ammonium (B1175870) salt. youtube.comchemguide.co.uk

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is followed by the elimination of the amide anion, which is a poor leaving group, making this step difficult. The reaction is driven forward by the deprotonation of the initially formed carboxylic acid by the strongly basic amide anion. masterorganicchemistry.comchemistrysteps.com

| Condition | Reagents | Products |

| Acidic Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄), Heat | 4-Chlorobutanoic acid and Cyclohexylammonium salt youtube.comchemguide.co.uk |

| Basic Hydrolysis | Aqueous base (e.g., NaOH, KOH), Heat | Sodium 4-chlorobutanoate and Cyclohexylamine (B46788) masterorganicchemistry.comchemistrysteps.com |

N-Alkylation and N-Acylation Reactions

As a secondary amide, the nitrogen atom of this compound can be further functionalized through N-alkylation or N-acylation. N-alkylation requires a strong base to deprotonate the amide nitrogen, forming a more nucleophilic amide anion that can then react with an alkyl halide. stackexchange.com Common conditions involve the use of sodium hydride in an aprotic solvent like THF or DMF. stackexchange.com The synthesis of the closely related N-methyl-N-cyclohexyl-4-chlorobutyramide has been achieved by reacting N-methylcyclohexylamine with 4-chlorobutyryl chloride, demonstrating the feasibility of N-acylation to form related tertiary amides. prepchem.com

| Reaction Type | Reagents | Product | General Conditions |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 4-Chloro-N-cyclohexyl-N-alkylbutanamide | Anhydrous aprotic solvent (e.g., THF, DMF) stackexchange.com |

| N-Acylation | Acyl Halide (RCOCl) or Anhydride (B1165640) ((RCO)₂O) | N-(4-Chlorobutanoyl)-N-cyclohexyl-alkanamide | In the presence of a base |

Reduction of the Amide Carbonyl Group

The amide functionality can be reduced to the corresponding amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation. wikipedia.orgadichemistry.com The reaction effectively converts the carbonyl group into a methylene (B1212753) group (CH₂), yielding N-cyclohexyl-N-(4-chlorobutyl)amine. This reduction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The reaction proceeds via a nucleophilic hydride attack on the carbonyl carbon, followed by the formation of an aluminum-complexed intermediate which is subsequently hydrolyzed during workup to afford the final amine product. masterorganicchemistry.com

| Reaction | Reagent | Product | Solvent |

| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) | N-Cyclohexyl-N-(4-chlorobutyl)amine | Anhydrous Diethyl Ether or THF wikipedia.orgbyjus.com |

Role as a Synthetic Intermediate and Building Block

As a bifunctional molecule, this compound serves as a pivotal starting material for the generation of more complex chemical entities. The interplay between its amide and alkyl chloride functionalities allows for strategic bond formations, leading to a variety of molecular scaffolds.

Derivatization to Access Diverse Molecular Architectures

The most prominent transformation of this compound and its analogs is intramolecular cyclization. This process typically involves the nucleophilic attack of the amide nitrogen onto the electrophilic carbon bearing the chlorine atom, leading to the formation of a five-membered ring system.

Under basic conditions, this compound is expected to undergo intramolecular N-alkylation to yield N-cyclohexyl-2-pyrrolidinone. This reaction is a well-established method for the synthesis of N-substituted lactams, which are prevalent motifs in medicinal chemistry and materials science. The reaction is typically facilitated by a base that deprotonates the amide nitrogen, increasing its nucleophilicity and promoting the ring-closing step.

| Starting Material | Reagents and Conditions | Product | Product Class |

| This compound | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | N-cyclohexyl-2-pyrrolidinone | Lactam (2-Pyrrolidinone) |

Table 1: Intramolecular Cyclization of this compound

Beyond simple cyclization, the chloroalkyl chain can be subjected to nucleophilic substitution reactions prior to any cyclization event. This allows for the introduction of various functional groups, thereby expanding the range of accessible derivatives. For instance, reaction with nucleophiles such as azides, thiols, or secondary amines can introduce new functionalities that can be further elaborated.

Furthermore, the core structure of this compound can be incorporated into larger, more complex frameworks through sequential reactions. The initial substitution of the chloride, followed by reactions involving the amide group (e.g., reduction to the corresponding amine), opens up pathways to a wide array of acyclic and heterocyclic compounds.

Multicomponent Assembly with this compound as a Core Unit

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The bifunctional nature of this compound makes it a potentially valuable component in such reactions, where it can act as a linchpin, connecting multiple inputs.

While specific examples of this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented in the literature, its structural features suggest its potential applicability. In principle, either the amide or the chloro group could participate in these transformations.

For instance, in a modified Ugi-type reaction, the amide nitrogen of this compound could potentially act as the amine component. More plausibly, the chloro-functionalized side chain could be utilized in post-MCR modifications. A classic Ugi reaction could be performed using cyclohexylamine, an aldehyde, a carboxylic acid, and an isocyanide. The resulting Ugi product could then be N-alkylated with a molecule like 4-chlorobutyryl chloride to introduce the functionalized side chain present in this compound, which would then be available for subsequent cyclization or other transformations.

A hypothetical multicomponent assembly could involve the reaction of this compound with other reactive species in a one-pot process. The chloro group could react with a suitable nucleophile, while the amide carbonyl could undergo condensation, leading to the rapid assembly of complex heterocyclic systems. The table below outlines a hypothetical scenario for the use of a related chloroalkanamide in a multicomponent reaction leading to a complex heterocyclic product.

| Component 1 | Component 2 | Component 3 | Core Unit | Product Scaffold |

| Aniline | Benzaldehyde | Isocyanide | 4-chlorobutyric acid | α-acylamino amide with a pendant chlorobutyl group |

Table 2: Hypothetical Multicomponent Reaction Incorporating a Chlorinated Carboxylic Acid

The resulting product from such a reaction would be a complex amide containing a reactive chlorobutyl group, which could then undergo intramolecular cyclization to form a lactam-containing heterocyclic structure. This strategy highlights the potential of using building blocks like this compound to generate molecular diversity efficiently. The development of such novel multicomponent reactions involving this and similar building blocks remains an active area of research in synthetic organic chemistry.

Future Directions and Research Opportunities

Development of Greener Synthetic Pathways

The synthesis of amides is one of the most frequently performed reactions in organic chemistry, yet traditional methods often rely on stoichiometric activating agents that generate significant waste. sigmaaldrich.com The development of environmentally benign synthetic routes for compounds like 4-chloro-N-cyclohexylbutanamide is a key area of future research, aligning with the principles of green chemistry. researchgate.netnih.gov

Future investigations will likely focus on catalytic direct amidation, which avoids the use of poor atom economy reagents. mdpi.com Research into catalysts for the direct coupling of carboxylic acids and amines is a high-priority area. mdpi.com This includes the use of various metal-based catalysts and organocatalysts. For instance, catalysts based on boron derivatives have emerged as an efficient class for forming amides under milder conditions. mdpi.comdur.ac.uk The use of readily available and less toxic metals, such as those explored for other amide syntheses, could be extended to the production of this compound. scielo.br

Furthermore, the exploration of alternative reaction media is a critical aspect of green synthesis. Water, being a non-toxic and non-flammable solvent, is an attractive medium for organic reactions. scielo.brtandfonline.com The development of water-soluble catalysts could enable the synthesis of this compound in aqueous systems, significantly reducing the reliance on volatile organic compounds. scielo.br Solvent-free reaction conditions, another tenet of green chemistry, also present a promising avenue. semanticscholar.org Mechanochemical methods, where reactions are induced by mechanical force, could offer a solvent-free route to this amide. nih.gov

The following table summarizes potential greener synthetic approaches applicable to this compound:

| Green Strategy | Potential Application to this compound Synthesis | Key Advantages |

| Catalytic Direct Amidation | Use of catalysts (e.g., boron-based, transition metals) for the direct reaction of 4-chlorobutanoic acid and cyclohexylamine (B46788). | High atom economy, reduced waste from activating agents. mdpi.com |

| Aqueous Synthesis | Employment of water-soluble catalysts to facilitate the reaction in water. | Environmentally benign solvent, reduced toxicity and pollution. scielo.brtandfonline.com |

| Solvent-Free Reactions | Mechanochemical synthesis or heating a mixture of reactants with a solid catalyst. | Elimination of solvent waste, potential for energy efficiency. nih.govsemanticscholar.org |

| Bismuth-based Catalysts | Utilization of non-toxic and inexpensive bismuth compounds as Lewis acid catalysts. | Lower toxicity compared to many traditional metal catalysts. iwu.edu |

Exploration of Novel Reaction Mechanisms and Catalysis

The quest for more efficient and selective chemical transformations necessitates a deeper understanding and discovery of novel reaction mechanisms and catalytic systems. For the synthesis of this compound, future research could uncover new catalytic cycles that offer improved yields, shorter reaction times, and greater functional group tolerance.

While the formation of an amide bond is a well-established transformation, catalytic approaches are continually being refined. catalyticamidation.inforesearchgate.netmdpi.com The development of novel catalysts, from complex organometallic structures to simple, readily available compounds, is a major research thrust. ucl.ac.uk For example, nanostructured carbon materials are being explored as heterogeneous catalysts for amide coupling, which could offer advantages in terms of reusability and ease of separation. acs.org

A significant area of future exploration is the elucidation of reaction mechanisms for these new catalytic systems. mdpi.com Understanding the intricate steps of a catalytic cycle allows for the rational design of more effective catalysts. For instance, investigations into the synergistic effects of "cooperative catalysts" in direct amidation reactions have shown promise for less reactive substrates. dur.ac.uk Applying such concepts to the synthesis of halogenated amides could lead to significant breakthroughs.

The reactivity of the α-halogen in α-haloamides is a subject of extensive study, with applications in C-N, C-O, and C-S bond formation, as well as C-C cross-coupling reactions. nih.gov Although the chlorine in this compound is not in the alpha position, its presence influences the molecule's reactivity and potential for further functionalization. Future research could explore novel catalytic transformations that selectively activate the C-Cl bond for cross-coupling reactions, opening up pathways to a wider range of derivatives.

The table below outlines potential areas of exploration in catalysis and reaction mechanisms for this compound:

| Research Area | Focus | Potential Impact |

| Novel Catalysts | Development of heterogeneous catalysts (e.g., nanostructured carbons) or complex organometallic catalysts. | Improved catalyst reusability, higher efficiency, and selectivity. acs.org |

| Mechanistic Studies | Detailed investigation of catalytic cycles for amidation, including the role of intermediates and transition states. | Rational design of more effective and robust catalysts. mdpi.com |

| Cooperative Catalysis | Exploring the use of multiple catalysts that work in concert to enhance reaction rates and yields. | Overcoming activation barriers for challenging substrates. dur.ac.uk |